N-(4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-yl)-4-nitrobenzamide
Description
N-(4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-yl)-4-nitrobenzamide is a heterocyclic compound featuring a 4-nitrobenzamide group attached to a partially saturated naphthothiazole ring system. The core structure consists of a naphthalene ring fused with a 1,3-thiazole moiety, where the thiazole ring is partially hydrogenated (4,5-dihydro), conferring conformational flexibility and distinct electronic properties compared to fully aromatic analogs.
Properties
IUPAC Name |
N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-4-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O3S/c22-17(12-5-8-13(9-6-12)21(23)24)20-18-19-16-14-4-2-1-3-11(14)7-10-15(16)25-18/h1-6,8-9H,7,10H2,(H,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJACOCSIEWJLBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C3=CC=CC=C31)N=C(S2)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-yl)-4-nitrobenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Naphthothiazole Ring: This step involves the cyclization of appropriate starting materials, such as 2-aminothiophenol and 2-bromo-1-tetralone, under acidic conditions to form the naphthothiazole ring.
Nitration: The naphthothiazole intermediate is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Amidation: Finally, the nitrated naphthothiazole is reacted with 4-aminobenzoyl chloride in the presence of a base, such as triethylamine, to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-yl)-4-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction of the nitro group can be achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst, resulting in the formation of the corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrobenzamide moiety, with reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide, aprotic solvents.
Major Products
Oxidation: Oxidized derivatives of the naphthothiazole ring.
Reduction: Amino derivatives of the nitrobenzamide moiety.
Substitution: Substituted benzamide derivatives.
Scientific Research Applications
N-(4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-yl)-4-nitrobenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-yl)-4-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:
Binding to Enzymes: Inhibiting the activity of certain enzymes involved in metabolic pathways.
Interacting with DNA: Binding to DNA and interfering with replication and transcription processes.
Modulating Signal Transduction: Affecting signal transduction pathways, leading to altered cellular responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares N-(4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-yl)-4-nitrobenzamide with structurally related compounds, focusing on molecular features, spectral characteristics, and functional group effects.
Table 1: Structural and Functional Comparison
Key Observations:
Substituent Effects :
- The 4-nitrobenzamide group in the target compound and ’s analog introduces strong electron-withdrawing effects, contrasting with the benzoyl group in ’s compound, which retains a carbonyl but lacks nitro’s polar character. This difference may impact solubility (nitro derivatives are typically more polar) and reactivity in nucleophilic environments .
- The dioxolo-benzothiazole system in adds two oxygen atoms, increasing hydrogen-bonding capacity and polarity compared to the dihydronaphthothiazole core of the target compound .
This may influence crystal packing and intermolecular interactions .
Spectral Characteristics :
- IR spectra of benzamide derivatives (e.g., ) show C=O stretches at 1663–1682 cm⁻¹ , consistent with the target compound’s expected profile. The absence of C=O in triazole derivatives () highlights the importance of functional group analysis in structural confirmation .
- Nitro groups exhibit asymmetric and symmetric stretches near 1520 cm⁻¹ and 1350 cm⁻¹ , which would distinguish the target compound and ’s analog from benzoyl or naphthamide derivatives .
Synthetic Considerations :
- Synthesis routes for similar compounds (e.g., ’s triazoles) involve condensation, cyclization, and alkylation steps. The target compound may be synthesized via coupling 4-nitrobenzoyl chloride with a dihydronaphthothiazol-2-amine intermediate, analogous to methods described for benzamide derivatives .
Biological Activity
N-(4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-yl)-4-nitrobenzamide is a compound of significant interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C19H14N2O2S
- CAS Number : Not specified in the available data.
Structural Characteristics
The compound features a naphtho[1,2-d][1,3]thiazole moiety linked to a nitrobenzamide group. This unique structure is believed to contribute to its biological activities.
The biological activity of this compound has been attributed to several mechanisms:
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against various bacterial strains.
- Anticancer Potential : Research indicates that it may induce apoptosis in cancer cells through the activation of specific pathways related to cell death.
- Inhibition of Enzymatic Activity : The compound may inhibit certain enzymes involved in metabolic processes, which could lead to therapeutic effects in metabolic disorders.
Study 1: Antimicrobial Efficacy
A study conducted by researchers evaluated the antimicrobial efficacy of this compound against a range of bacterial pathogens. The results indicated that the compound displayed significant activity against Gram-positive bacteria with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL.
Study 2: Anticancer Activity
In vitro studies on human cancer cell lines demonstrated that this compound could reduce cell viability significantly. The mechanism was linked to the induction of apoptosis as evidenced by increased caspase activity and DNA fragmentation assays.
| Study Type | Target Organism/Cell Line | Observed Effect | Reference |
|---|---|---|---|
| Antimicrobial | Gram-positive bacteria | MIC 10-50 µg/mL | [Source 1] |
| Anticancer | Human cancer cell lines | Reduced viability; increased apoptosis | [Source 2] |
Pharmacological Implications
Given its promising biological activities, this compound could serve as a lead compound for drug development targeting infections and cancer. Further studies are necessary to elucidate its pharmacokinetics and toxicity profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
